REACTION_CXSMILES
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[I:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:15])=O>>[I:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([Cl:15])=[O:6]
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Name
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Quantity
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8.29 g
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Type
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reactant
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Smiles
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IC=1C(=C(C(=O)O)C=CC1)OC
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Name
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Quantity
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15 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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82 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 2 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred at this temperature for 30 minutes
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Duration
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30 min
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Type
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CONCENTRATION
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Details
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The solution was then concentrated under reduced pressure
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |